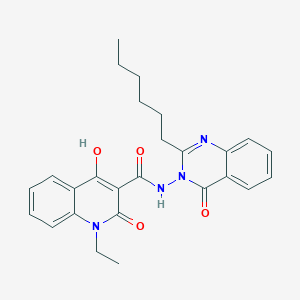
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is a complex organophosphorus compound. It is characterized by the presence of a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen and two phosphorus atoms. The compound is further substituted with tetramethyl and diphenyl groups, as well as two amine oxide functionalities. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of appropriate phosphine precursors with nitrogen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control of reaction parameters, and efficient purification techniques such as crystallization or chromatography. The industrial process aims to achieve high yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the amine oxide functionalities back to amines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazadiphosphetidine ring can coordinate with metal ions, influencing catalytic activity. The amine oxide functionalities can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazines: Compounds with a similar nitrogen-rich ring structure.
Phosphazenes: Compounds containing phosphorus-nitrogen bonds.
Triazines: Compounds with a three-nitrogen ring structure.
Uniqueness
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is unique due to its combination of a diazadiphosphetidine ring with tetramethyl and diphenyl substitutions, as well as amine oxide functionalities
Propiedades
Número CAS |
40078-86-2 |
|---|---|
Fórmula molecular |
C16H22N4O2P2 |
Peso molecular |
364.32 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O2P2/c1-17(2)23(21)19(15-11-7-5-8-12-15)24(22,18(3)4)20(23)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
UISUVMMTMHEGGZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P1(=O)N(P(=O)(N1C2=CC=CC=C2)N(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)






![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)
![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)


